

indeno[2,1-b]indole natural occurrence and biological significance

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Compound Focus: Indeno[2,1-b]indole

CAS No.: 206-72-4

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Quantitative Data on Biological Activity

The table below summarizes key activity data for indeno[1,2-b]indole derivatives against specific protein targets.

Table 1: Experimentally Determined Inhibitory Activity (IC50) of Select Indeno[1,2-b]indole Derivatives

Compound / Derivative Description	Biological Target	Key Activity (IC50)	Significance / Selectivity	Citation
MC11 (Tetrabrominated derivative)	Protein Kinase CK2	16 nM	Potent inhibition; strong activity against leukemic cell lines [1].	[1]
4p (5-isopropyl-4-(3-methylbut-2-enyl-oxy) derivative)	Protein Kinase CK2	25 nM	High potency; demonstrates membrane permeability [2].	[2]

Compound / Derivative Description	Biological Target	Key Activity (IC50)	Significance / Selectivity	Citation
4b / 4h / 4w (5-isopropyl derivatives)	Protein Kinase CK2	0.11 μM	Early lead compounds; showed selectivity over 22 other protein kinases [3] [4].	[3] [4]
5i (1-hydroxyl substituted derivative)	ABCG2 (BCRP)	0.07 μM	High-affinity inhibitor; not transported by ABCG2 [5].	[5]
H 290/51 (Tetrahydro-9-methoxy-7-methyl derivative)	Lipid Peroxidation (in purified lecithin)	pIC50 of 8.2	Potent antioxidant; more potent than vitamin E (pIC50 5.6) [6].	[6]

pIC50 = $-\log_{10}(\text{IC}_{50})$; a higher pIC50 value indicates a more potent inhibitor.

Detailed Experimental Methodologies

To help you evaluate or replicate key findings, here are the core methodologies from pivotal studies.

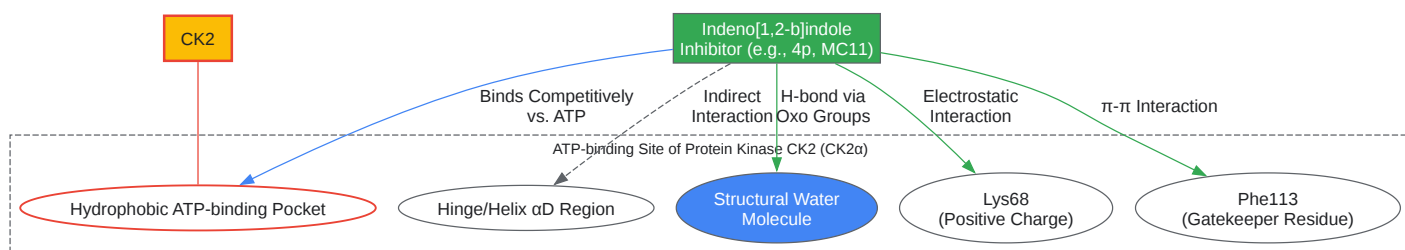
Table 2: Overview of Key Experimental Protocols for Indeno[1,2-b]indole Research

Assay Type	Protocol Summary	Key Observations / Outcomes
CK2 Inhibition Assay	Recombinant human CK2 catalytic subunit incubated with test compound, ATP, and a peptide substrate. Inhibition measured via radioactivity (^{32}P -ATP incorporation) or fluorescence [3] [4].	IC50 values determined from dose-response curves. Specificity confirmed by testing against panels of other kinases [3].
ABCG2 Inhibition Assay	Mitoxantrone efflux assay in ABCG2-overexpressing cell lines (e.g., MCF-7/MR). Intracellular mitoxantrone accumulation measured by flow cytometry with/without inhibitor [5].	Compounds classified as complete or partial inhibitors. Confirmed inhibitors are not themselves transported substrates [5].

Assay Type	Protocol Summary	Key Observations / Outcomes
X-ray Crystallography (Binding Mode)	Co-crystallization of CK2 α/α' paralogs with inhibitor (e.g., compound 4p). Structure solved by molecular replacement [2] [1].	Revealed unique binding mode: hydrophobic substituents face solvent, oxo groups H-bond with a structural water molecule, not direct hinge region [2].
Photo-Nazarov Cyclization	Irradiation of indole-2-yl vinyl ketone precursor to induce cyclization. Reaction proceeds via a diradical intermediate [7].	Achieved high yield (91%) and diastereoselectivity for the (6aS, 10aR)-product, enabling efficient synthesis of the core scaffold [7].

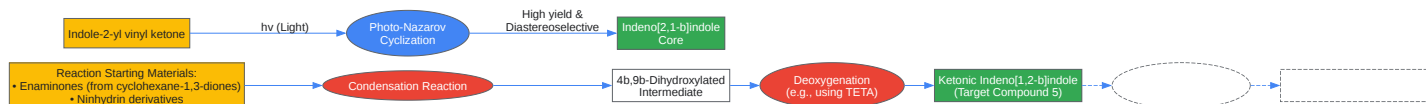
Visualizing Key Concepts

The following diagrams illustrate the central CK2 inhibition mechanism and the synthetic pathway for the core scaffold.



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Figure 1: Unique binding mechanism of indeno[1,2-b]indole inhibitors in CK2 α 's ATP-site [2] [1].



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Figure 2: Synthetic routes to indeno[1,2-b]indole and indeno[2,1-b]indole cores [7] [5].

Interpretation and Research Implications

The evidence indicates that **indeno[2,1-b]indole** and its isomers are primarily **synthetic scaffolds** designed for drug discovery. Their biological significance is profound, with the most promising research in:

- **Oncology Therapeutics:** Overcoming kinase-driven cancer cell survival and multidrug resistance.
- **Polypharmacology:** A single scaffold can be optimized toward different targets (CK2 vs. ABCG2), offering potential for multi-target drugs [2] [5].
- **Rational Drug Design:** Structural data (e.g., the unexpected binding mode) provides a blueprint for designing more potent and selective inhibitors [2] [1].

The search results did not provide explicit evidence of this scaffold's natural occurrence. Its relevance to nature lies in its classification as a "**natural product-like**" molecule, engineered to possess the complex three-dimensional structure and functional diversity characteristic of bioactive natural products, thereby improving the likelihood of biological activity [7] [8].

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